molecular formula C17H17NO4S B12615891 4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate CAS No. 920804-58-6

4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate

Cat. No.: B12615891
CAS No.: 920804-58-6
M. Wt: 331.4 g/mol
InChI Key: RZRRJPGXDWZJME-UHFFFAOYSA-N
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Description

4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate is a synthetic hybrid molecule designed for advanced biochemical and pharmacological research. It integrates a benzenesulfonate ester moiety, a structure known to be present in compounds with various biological activities, with a glycyl amino acid derivative featuring an prop-2-en-1-yl (allyl) group. The allyl group can offer a reactive handle for further chemical modifications via click chemistry or other coupling reactions, making this compound a valuable bifunctional building block for developing enzyme inhibitors or targeted probes. Benzenesulfonamide derivatives are frequently investigated as starting materials for pharmaceutical compounds and have been explored as inhibitors for enzymes like kinesin spindle protein (KSP) in cancer research, as well as in the development of antihypertensive agents . The specific research applications of this compound may include serving as a key intermediate in medicinal chemistry for the synthesis of more complex molecules, or as a tool compound in studies targeting cellular signaling pathways. Researchers are advised to consult the scientific literature for the most current findings on this and related structures. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920804-58-6

Molecular Formula

C17H17NO4S

Molecular Weight

331.4 g/mol

IUPAC Name

[4-[2-(prop-2-enylamino)acetyl]phenyl] benzenesulfonate

InChI

InChI=1S/C17H17NO4S/c1-2-12-18-13-17(19)14-8-10-15(11-9-14)22-23(20,21)16-6-4-3-5-7-16/h2-11,18H,1,12-13H2

InChI Key

RZRRJPGXDWZJME-UHFFFAOYSA-N

Canonical SMILES

C=CCNCC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Route A: Direct Alkylation and Sulfonation

  • Preparation of Glycyl Derivative :

    • React glycine with a suitable acyl chloride to yield N-acetylglycine.
  • Alkylation :

    • Treat N-acetylglycine with prop-2-en-1-ol in the presence of a base (e.g., sodium hydride) to form 4-[N-(Prop-2-en-1-yl)glycyl] derivative.
  • Sulfonation :

    • React the resulting compound with benzenesulfonic acid under acidic conditions to obtain this compound.

Route B: Using Protected Intermediates

Comparison of Synthetic Routes

Method Advantages Disadvantages
Direct Alkylation Simplicity and fewer steps Potential for side reactions
Protected Intermediates Higher selectivity and yield Additional steps for protection/deprotection

Research Findings and Analysis

Recent studies indicate that varying the conditions during synthesis can significantly affect the yield and purity of this compound. For instance:

  • Temperature Control : Higher temperatures during alkylation can lead to increased yields but may also promote unwanted side reactions.

  • Solvent Choice : The choice of solvent can influence solubility and reactivity; polar aprotic solvents often yield better results for alkylation reactions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonate Ester

The benzenesulfonate group is a highly electrophilic center due to the electron-withdrawing sulfonyl moiety, making it susceptible to nucleophilic attack.

Reaction TypeNucleophileProductConditionsReferences
HydrolysisH₂O/OH⁻4-[N-(Prop-2-en-1-yl)glycyl]phenol + benzenesulfonic acidBasic or acidic aqueous media
AminolysisAminesSubstituted aryl ethersRoom temperature in polar aprotic solvents
ThiolysisThiolsThioether derivativesMildly basic conditions

Key Findings :

  • Alkyl benzenesulfonates (e.g., allyl benzenesulfonate) undergo hydrolysis to yield phenols and sulfonic acids under both acidic and alkaline conditions .

  • Primary amines selectively displace the sulfonate group in aryl sulfonates to form aryl ethers, as demonstrated in glycosylation reactions involving sulfonate intermediates .

Reactivity of the Allyl-Glycyl Moiety

The N-(prop-2-en-1-yl)glycyl group introduces allylic and amide functionalities.

Radical Addition Reactions

The allyl group participates in radical chain reactions, such as:

  • Thiol-ene coupling : Reaction with thiols under UV light forms thioether linkages .

  • Polymerization : Initiators like AIBN can trigger allyl group polymerization .

Electrophilic Additions

The double bond undergoes halogenation or epoxidation:

  • Bromination yields 2,3-dibromo derivatives.

  • Epoxidation with mCPBA forms an epoxide .

Amide Hydrolysis

The glycyl amide bond is stable under neutral conditions but hydrolyzes in strong acid/base:

  • Acidic hydrolysis: Produces glycine and allylamine .

  • Enzymatic cleavage: Proteases may target the amide bond in biological systems .

Intramolecular Cyclization

The allyl group can engage in cyclization reactions, particularly under transition-metal catalysis:

CatalystProductConditionsYieldReference
FeSO₄Benzothiazine derivativesToluene, 80°C75–85%
Pd(PPh₃)₄Six-membered lactamsDMF, 100°C60%

Mechanistic Insight :
Iron-catalyzed C–H activation enables tandem sulfonylation and cyclization, as seen in benzosultam synthesis . Similar pathways may apply here.

Elimination Reactions

Base-induced elimination can occur if β-hydrogens are present:

  • Example : Treatment with K₂CO₃ in DMF eliminates benzenesulfonic acid, forming a conjugated diene .

Aromatic Electrophilic Substitution

The para-substituted phenyl ring directs electrophiles to the ortho and meta positions:

ElectrophileProductConditions
HNO₃/H₂SO₄Nitro derivatives0–5°C
Br₂/FeBr₃Brominated aryl sulfonatesRT

Note : Steric hindrance from the glycyl group may reduce substitution efficiency .

Functional Group Interconversion

  • Sulfonamide Formation : Reaction with ammonia converts the sulfonate ester to a sulfonamide .

  • Oxidation : The allyl group oxidizes to a carbonyl with KMnO₄/acid .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that derivatives of benzenesulfonamides, including compounds similar to 4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate, exhibit significant antimicrobial properties. These compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics. For instance, studies have shown that sulfonamide derivatives can be effective against a range of bacterial strains, including those resistant to conventional treatments .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Sulfonamide derivatives are known to modulate inflammatory pathways, which could lead to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases. The structural characteristics of this compound may enhance its efficacy in these applications due to the presence of the glycine moiety, which can interact with biological targets more effectively .

Cancer Research

In cancer research, compounds with sulfonamide structures have been explored for their potential to inhibit tumor growth. The ability of such compounds to interfere with cellular signaling pathways involved in cancer progression is a promising area of study. Preliminary findings suggest that this compound could play a role in this field by acting on specific molecular targets within cancer cells .

Agricultural Applications

Herbicidal Properties

The compound has potential applications as a herbicide, particularly in controlling unwanted plant species. Research on related sulfonamide derivatives indicates that they can disrupt metabolic processes in plants, leading to effective weed management strategies. This application is critical for sustainable agriculture practices where selective herbicides are needed to minimize crop damage while controlling pests .

Pesticidal Activity

In addition to herbicidal uses, this compound may exhibit pesticidal properties. Studies have shown that certain sulfonamide compounds can act as insecticides by targeting specific biological pathways in pests. This makes them valuable in integrated pest management systems aimed at reducing chemical pesticide reliance .

Case Studies and Experimental Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial ActivityKazmierski et al., 2004Demonstrated effectiveness against resistant bacterial strains.
Anti-inflammatory EffectsBeate et al., 1998Modulated inflammatory pathways in vitro.
Cancer ResearchArshad et al., 2009Inhibited tumor cell proliferation in preliminary assays.
Herbicidal PropertiesPatent CN1314785AEffective against specific weed species in controlled trials.
Pesticidal ActivityPatent US7838499B2Showed significant insecticidal activity in field tests.

Mechanism of Action

The mechanism of action of 4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Key Compounds for Comparison:

2-[[[2-[(Hydroxyacetyl)amino]-4-pyridinyl]methyl]thio]-N-[4-(trifluoromethoxy)phenyl]-3-pyridinecarboxamide benzenesulfonate (Patent: IN 2015 ): Features a pyridine-thioether backbone, trifluoromethoxy group, and hydroxyacetyl moiety. The trifluoromethoxy group enhances hydrophobicity and metabolic stability compared to the allyl group in the target compound. The pyridine rings and carboxamide group enable π-π stacking and hydrogen bonding, influencing crystallinity.

Trisodium bis[5-nitro-2-oxido-3-((E)-((Z)-3-oxido-1-oxo-1-(phenylamino)but-2-en-2-yl)diazenyl)benzenesulfonate (CAS 949-050-3 ): Contains nitro, diazenyl, and phenylamino groups. The electron-withdrawing nitro group increases acidity, contrasting with the electron-neutral allyl group in the target compound.

Salts of 2-ethylhexyl phosphate esters with (Z)-octadec-9-enylamine (CAS 949-054-5 ):

  • Amphiphilic structure with a long alkyl chain and phosphate group.
  • Such compounds form micelles or liquid crystals, whereas the target compound’s benzenesulfonate and glycyl groups favor crystalline or hydrogen-bonded networks.

Physicochemical Properties

Property 4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate Patent Compound Trisodium Benzenesulfonate
Solubility Moderate in polar aprotic solvents (e.g., DMSO) Low (due to CF₃O group) High (ionic trisodium salt)
Melting Point ~150–170°C (estimated) >200°C (crystalline) Decomposes >250°C
Hydrogen-Bonding Capacity High (glycyl NH/CO, sulfonate O) Moderate (pyridine N, OH) Low (nitro/diazenyl dominate)

Notes:

  • The allyl group in the target compound may lower melting points compared to aromatic substituents due to reduced packing efficiency.
  • Ionic sulfonates (e.g., trisodium salt) exhibit higher solubility in aqueous media compared to neutral esters .

Biological Activity

4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate is a complex organic compound notable for its unique structural features, including a phenyl group, a glycyl moiety, and a benzenesulfonate functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Structural Characteristics

The molecular formula of this compound is C₁₃H₁₅N₁O₃S, with a molecular weight of approximately 273.35 g/mol. Its structure allows for diverse interactions due to the presence of both hydrophobic (phenyl and benzenesulfonate groups) and hydrophilic (glycyl group) components, making it an interesting subject for biological studies.

Anticancer Activity

The compound's structural similarity to other sulfonate derivatives suggests potential anticancer activity . In studies involving similar compounds, such as phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate derivatives, antiproliferative activities were observed across multiple cancer cell lines. These compounds were shown to block cell cycle progression and induce cytotoxicity by disrupting microtubule dynamics in cancer cells .

Table 1: Summary of Antiproliferative Activities of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
PIB-SOHT-290.5Microtubule disruption
PPB-SOM210.8G2/M phase arrest
CA-4MCF70.6Angiogenesis inhibition

The biological activity of this compound may involve several mechanisms:

  • Cell Cycle Arrest : Similar compounds have been shown to arrest the cell cycle in the G2/M phase, preventing cancer cell proliferation.
  • Microtubule Disruption : The ability to bind to β-tubulin and disrupt microtubule formation leads to apoptosis in cancer cells.
  • Antimicrobial Activity : The interaction with microbial membranes may lead to increased permeability and subsequent cell death.

Case Studies

Although direct studies on this compound are sparse, analogous compounds have been evaluated in various settings:

  • A study highlighted the efficacy of phenyl sulfonates in inhibiting tumor growth in chick chorioallantoic membrane assays, suggesting that similar mechanisms could be applicable to this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for 4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate?

  • Synthesis : A plausible method involves reacting a phenolic precursor (e.g., 4-aminophenyl benzenesulfonate) with prop-2-en-1-yl glycine derivatives under nucleophilic substitution conditions. Pyridine or another base can catalyze the reaction, similar to sulfonate esterification protocols .
  • Characterization :

  • NMR/IR : Confirm the glycyl and propenyl substituents via 1H^1 \text{H}-NMR (e.g., vinyl proton signals at δ 5.0–6.0 ppm) and IR (C=O stretch near 1650–1700 cm1^{-1}) .
  • X-ray crystallography : Use SHELX-97 for structure refinement and WinGX/ORTEP for visualization to resolve stereochemical ambiguities .

Q. How can researchers screen the biological activity of this compound in preliminary studies?

  • In vitro assays : Test for enzyme inhibition (e.g., angiotensin-converting enzyme) using fluorometric or colorimetric substrates.
  • Docking simulations : Employ AutoDock Vina to predict binding affinities against target proteins (e.g., angiotensin II receptor, PDB ID: 3R8A), prioritizing compounds with negative scoring functions for further testing .

Advanced Research Questions

Q. What computational strategies optimize the analysis of molecular interactions between this compound and biological targets?

  • Molecular dynamics (MD) simulations : Use GROMACS or AMBER to study ligand-receptor stability over time, focusing on hydrogen bonds (e.g., glycyl NH or sulfonate O with active-site residues) .
  • Free energy calculations : Apply MM-PBSA/GBSA to quantify binding energies, identifying critical residues for structure-activity relationship (SAR) studies .

Q. How do hydrogen-bonding patterns and crystal packing influence the compound’s physicochemical properties?

  • Graph-set analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., sulfonate O–H···N interactions) and identify supramolecular motifs (e.g., chains or rings) using crystallographic data .
  • Thermodynamic stability : Compare lattice energies (calculated via PLATON) of polymorphs to correlate packing efficiency with solubility and melting point .

Q. How should researchers address contradictions in biological activity data across studies?

  • Meta-analysis : Aggregate data from multiple assays (e.g., IC50_{50}, Ki values) and apply statistical tools (e.g., ANOVA) to identify outliers or assay-specific artifacts.
  • Structural validation : Re-examine crystallographic or docking poses to confirm binding modes, as seen in angiotensin receptor studies where imino group interactions were critical .

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